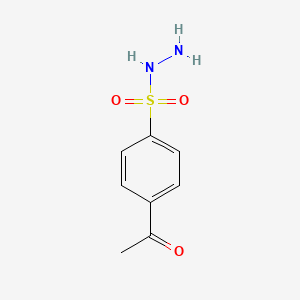
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Métodos De Preparación
The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the methoxycarbonyl and methoxy-oxoethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-(2-Hydroxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
- 4-(2-Methoxy-2-oxoethyl)-2-(hydroxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
These compounds share similar structural features but differ in the functional groups attached to the pyrrole ring
Propiedades
Fórmula molecular |
C11H13NO6 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c1-5-6(4-7(13)17-2)8(10(14)15)9(12-5)11(16)18-3/h12H,4H2,1-3H3,(H,14,15) |
Clave InChI |
CVJWNCMIAYNDPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C(=O)OC)C(=O)O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



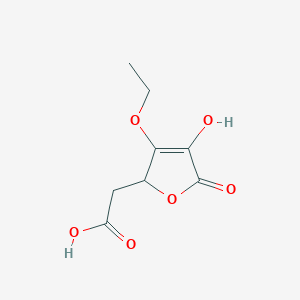
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
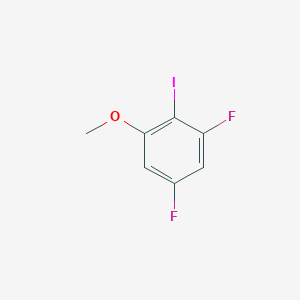
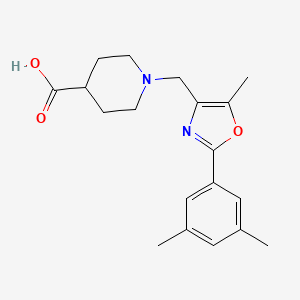
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


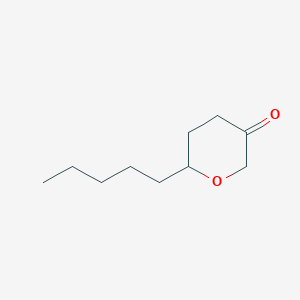
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
